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(6-Methoxynaphthalen-1-yl)methanol

Cat. No.: B11906755
CAS No.: 61109-49-7
M. Wt: 188.22 g/mol
InChI Key: BSBOJXOTPHQACC-UHFFFAOYSA-N
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Description

Defining the Research Landscape of Naphthalene (B1677914) Methanol (B129727) Derivatives

Naphthalene derivatives represent a versatile class of compounds with a wide spectrum of applications. In medicinal chemistry, the naphthalene nucleus is considered a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs. google.com These compounds exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. google.comcas.orgcymitquimica.com The introduction of a methanol group provides a reactive handle for further chemical modifications, allowing for the synthesis of more complex molecules.

The research landscape for naphthalene derivatives is extensive, spanning several key industrial and academic sectors. They serve as crucial building blocks for:

Pharmaceuticals: Many marketed drugs, such as Naproxen (B1676952), Terbinafine, and Propranolol, contain the naphthalene moiety. google.com Ongoing research focuses on synthesizing novel naphthalene-based compounds to act as new therapeutic agents. aaronchem.com

Agrochemicals: Certain naphthalene derivatives are used in the production of insecticides and pesticides. labgle.com

Dyes and Pigments: Naphthols, which can be derived from naphthalene, are precursors to a variety of azo dyes. labgle.com

Polymers and Resins: The single largest industrial use of naphthalene is the production of phthalic anhydride, a key component in the manufacture of plastics, resins, and plasticizers. labgle.comgoogle.combldpharm.com

Significance of (6-Methoxynaphthalen-1-yl)methanol within the Naphthalene Compound Class

The significance of a specific naphthalene derivative is determined by the position and nature of its substituents. In this compound, the methoxy (B1213986) group is at the 6-position and the methanol group is at the 1-position. This specific arrangement dictates the molecule's reactivity and potential applications. While its isomer, with functional groups at the 2- and 6-positions, is famously associated with the synthesis of the anti-inflammatory drug Naproxen, the 1,6-substitution pattern of this compound makes it a distinct and valuable synthetic intermediate in its own right. google.com

It serves as a key building block for constructing more complex, polycyclic systems and introducing the 6-methoxynaphthyl moiety into larger molecules. Its primary significance lies in its utility in targeted organic synthesis, particularly in the development of new pharmaceutical agents.

Below are the key chemical properties of this compound.

PropertyValueReference
CAS Number61109-49-7
Molecular FormulaC₁₂H₁₂O₂
Molecular Weight188.22 g/mol
MDL NumberMFCD18412891

Historical Context and Evolution of Academic Inquiry into Naphthalene Functionalization

The study of naphthalene chemistry began in the early 19th century. In the early 1820s, a white crystalline solid was isolated from the distillation of coal tar, which was later named "naphthaline". labgle.comgoogle.com The correct empirical formula, C₁₀H₈, was determined by Michael Faraday in 1826, and the now-familiar structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866. labgle.comgoogle.com For many decades, naphthalene obtained from coal tar was a bulk chemical commodity, primarily used for producing phthalic anhydride and as a fumigant in mothballs. labgle.combldpharm.com

Early academic inquiry into naphthalene functionalization was dominated by classical electrophilic aromatic substitution reactions. However, these methods often suffer from a lack of regioselectivity, yielding mixtures of isomers that are difficult to separate. The naphthalene core has multiple non-equivalent positions where substitution can occur, making precise control a significant synthetic challenge.

The last few decades have witnessed a revolution in synthetic methodology, shifting the focus towards more sophisticated and selective techniques. Modern academic inquiry is centered on transition-metal-catalyzed C-H activation (or functionalization). This powerful strategy allows chemists to directly convert a specific C-H bond into a C-C or C-heteroatom bond. By using directing groups, which temporarily coordinate to a metal catalyst and guide it to a specific C-H bond on the naphthalene ring, researchers can now achieve unprecedented levels of regioselectivity. This evolution has transformed the field, enabling the efficient and precise synthesis of complex, polysubstituted naphthalene derivatives that were previously inaccessible.

Motivation and Research Avenues for this compound Studies

The primary motivation for the study and synthesis of this compound is its role as a specialized building block in the development of high-value, complex organic molecules. Its utility is not as a final product, but as a crucial intermediate that carries a pre-functionalized naphthalene core, saving steps and improving efficiency in multi-step synthetic sequences.

Current research avenues involving this compound are prominently featured in the field of medicinal chemistry. A recent patent application describes the use of this compound as a starting material in the synthesis of novel compounds designed to be active at the serotonergic 5-HT2A receptor. These new molecules are being investigated for the potential treatment of central nervous system disorders and mental illnesses. In this synthetic pathway, the methanol group of this compound is oxidized to an aldehyde, which then undergoes further reactions to build the final, complex drug candidate.

Another patent has identified the compound in the context of research into hydroxylation-activated drug release systems, suggesting a potential role in developing sophisticated drug delivery mechanisms. labgle.com These examples underscore the compound's importance in cutting-edge pharmaceutical research, where the precise architecture of a molecule is critical to its biological function. Future research will likely continue to leverage this compound as a key intermediate for creating new therapeutic agents and functional organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O2 B11906755 (6-Methoxynaphthalen-1-yl)methanol CAS No. 61109-49-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61109-49-7

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(6-methoxynaphthalen-1-yl)methanol

InChI

InChI=1S/C12H12O2/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-7,13H,8H2,1H3

InChI Key

BSBOJXOTPHQACC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Methoxynaphthalen 1 Yl Methanol

Synthetic Routes from Precursors

The synthesis of (6-Methoxynaphthalen-1-yl)methanol can be approached by first assembling the core 6-methoxynaphthalene skeleton and then introducing the hydroxymethyl function at the C1 position.

Strategies for Functionalized Naphthalene (B1677914) Core Synthesis

Building the substituted naphthalene core is a critical first step, with several established strategies available to chemists.

One effective strategy involves the regioselective halogenation of a methoxynaphthalene precursor. For instance, 2-methoxynaphthalene (B124790) can be brominated to produce 6-bromo-2-methoxynaphthalene. orgsyn.org This halogenated intermediate serves as a versatile handle for further functionalization. While direct synthesis of this compound from a halogenated precursor is less common, the principle of using a halogen as a directing or activating group is a cornerstone of naphthalene chemistry. For example, 2-bromo-6-methoxynaphthalene (B28277) is a key intermediate in the synthesis of Nabumetone, where it undergoes a palladium-catalyzed coupling reaction. google.com A similar strategy could be envisioned where a halogen at the 1-position would be substituted or converted to the final alcohol.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective halogenation of naphthalene derivatives. researchgate.net For example, palladium-catalyzed reactions can achieve regioselective bromination or chlorination of 1-naphthaldehydes, with the selectivity being tunable between the C2 and C8 positions. researchgate.net This highlights the advanced methods available for creating specifically halogenated naphthalene building blocks.

Table 1: Synthesis of Halogenated Naphthalene Precursor

Starting Material Reagent(s) Product Reference

A more direct route to the precursor involves the formylation of a methoxynaphthalene. The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring. For example, the synthesis of the analogous compound 4-methoxy-1-naphthaldehyde (B103360) is achieved by treating 1-methoxynaphthalene (B125815) with phosphorus oxychloride and dimethylformamide (DMF). prepchem.com This reaction proceeds by creating an electrophilic Vilsmeier reagent which then attacks the activated naphthalene ring.

Table 2: Example of Naphthaldehyde Synthesis via Vilsmeier-Haack Reaction

Starting Material Reagents Product Key Conditions Reference

This methodology can be adapted to synthesize the required 6-methoxy-1-naphthaldehyde, which can then be reduced to the target alcohol, this compound.

Naphthalene-based carboxylic acids are common starting materials in medicinal chemistry. researchgate.netnih.gov Naproxen (B1676952), a well-known non-steroidal anti-inflammatory drug (NSAID), is 2-(6-methoxynaphthalen-2-yl)propanoic acid. nih.govresearchgate.net The synthesis of such molecules demonstrates the feasibility of creating a 6-methoxynaphthalene core with a carboxylic acid function.

A synthetic strategy for this compound could begin with 6-methoxynaphthalene-1-carboxylic acid. This acid can be activated, for example by converting it to an acyl chloride, and then reduced to the primary alcohol. The synthesis of related naphthalene-2-carboxamides involves condensing 6-methoxynaphthalene-2-carboxylic acid with amines, showcasing the reactivity of the carboxyl group. nih.gov The reduction of a carboxylic acid or its derivatives (like esters or acyl chlorides) to an alcohol is a standard transformation in organic synthesis, often accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or by a two-step process of esterification followed by reduction.

Introduction of the Hydroxymethyl Moiety

The final key transformation is the creation of the hydroxymethyl (-CH₂OH) group.

When the precursor is a naphthaldehyde that lacks α-hydrogens, such as 6-methoxy-1-naphthaldehyde, the Cannizzaro reaction presents a viable route to the corresponding alcohol. wikipedia.org This reaction involves the base-induced disproportionation of two aldehyde molecules, where one is oxidized to a carboxylic acid and the other is reduced to a primary alcohol. wikipedia.org

The classic Cannizzaro reaction, when applied to α-naphthaldehyde using potassium hydroxide, yields both 1-naphthoic acid and 1-naphthalenemethanol. acs.orgresearchgate.net A solvent-free version of this reaction has been developed, offering a greener alternative. acs.org

Table 3: Example of Alcohol Synthesis via Cannizzaro Reaction

Aldehyde Precursor Base Products Reaction Type Reference

In a "crossed" Cannizzaro reaction, a valuable aldehyde can be reduced by a less expensive sacrificial aldehyde, often formaldehyde (B43269). pharmaguideline.com Treating a mixture of benzaldehyde (B42025) and formaldehyde with concentrated NaOH, for instance, yields benzyl (B1604629) alcohol and sodium formate. pharmaguideline.com This approach could be used to maximize the yield of this compound from its aldehyde precursor.

Alternatively, selective reducing agents such as sodium borohydride (B1222165) (NaBH₄) can efficiently and cleanly reduce the aldehyde group to a primary alcohol without affecting the aromatic ring, representing the most common and high-yielding laboratory method for this transformation.

Specific Reducing Agents and Conditions

The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. For the preparation of this compound, the precursor aldehyde, 6-methoxy-1-naphthaldehyde, can be effectively reduced using sodium borohydride (NaBH₄).

Sodium borohydride is a selective reducing agent, favored for its mild nature and compatibility with protic solvents like methanol (B129727) (CH₃OH). masterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.comyoutube.com This is followed by a protonation step, typically from the methanol solvent, to yield the primary alcohol. masterorganicchemistry.comyoutube.com It is common to use methanol as the solvent, and keeping the reaction at a low temperature can control the reaction rate. masterorganicchemistry.com

Table 1: Reduction of 6-methoxy-1-naphthaldehyde

Precursor Reducing Agent Solvent Product Alcohol Type

Multi-Step Synthesis Design and Optimization

The construction of complex molecules like this compound often necessitates a multi-step synthesis approach. researchgate.netresearchgate.net Designing an efficient synthetic route involves strategic planning of each reaction step to maximize yield and purity while minimizing byproducts. libretexts.org

A common strategy for synthesizing substituted naphthalenes is the Haworth synthesis. uomustansiriyah.edu.iqvpscience.org This method involves the Friedel-Crafts acylation of a benzene (B151609) derivative with succinic anhydride, followed by a sequence of reactions including Clemmensen reduction, ring closure, and aromatization to build the naphthalene core. uomustansiriyah.edu.iqvpscience.org Modifications to the starting benzene ring allow for the introduction of substituents, such as the methoxy (B1213986) group in the target molecule. uomustansiriyah.edu.iq

One-Pot and Multi-Component Synthetic Approaches for Naphthalene Derivatives

Modern synthetic chemistry increasingly favors one-pot and multi-component reactions, which combine multiple reaction steps into a single procedure without isolating intermediates. nih.govacs.org This approach offers significant advantages in terms of efficiency, reduced waste, and time savings.

Several one-pot strategies have been developed for the synthesis of substituted naphthalenes. nih.govacs.orgnih.gov One novel approach involves a one-pot synthesis of phthalazines from aromatic aldehydes, which can then undergo a Diels-Alder reaction to form highly substituted naphthalenes. nih.govacs.org This method is notable for its tolerance of a wide range of functional groups, from electron-donating to electron-withdrawing. acs.org Other one-pot methods for synthesizing naphthalene skeletons have also been reported. researchgate.net Multi-component reactions, where three or more reactants combine in a single step to form a product that contains significant portions of all reactants, are also powerful tools for building molecular complexity, including naphthalene derivatives. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally friendly, reducing or eliminating the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of naphthalene derivatives.

Exploration of Solvent-Free Conditions

Conducting reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product purification. Solvent-free, or solid-state, synthesis often involves grinding or milling solid reactants together, sometimes with a catalytic amount of a reagent. rsc.org An efficient solvent-free procedure for the synthesis of pillar researchgate.netarenes has been developed, which involves the solid-state condensation of 1,4-dialkoxybenzene and paraformaldehyde with a catalytic amount of sulfuric acid. rsc.org Similarly, zinc ferrite (B1171679) has been used as an efficient and recyclable heterogeneous catalyst for the synthesis of 2,4,6-triarylpyridines under solvent-free conditions. researchgate.net

Application of Sustainable Solvents (e.g., Polyethylene Glycol)

When a solvent is necessary, green chemistry encourages the use of sustainable alternatives to traditional volatile organic compounds. Polyethylene glycol (PEG) has emerged as a promising green solvent due to its non-toxicity, biodegradability, and ability to dissolve a wide range of organic and inorganic compounds. nsf.govrsc.org PEG has been successfully employed as a reaction medium for various organic syntheses, including one-pot, multi-component reactions. nsf.govrsc.orgresearchgate.net Its properties can also facilitate the separation and recycling of catalysts. rsc.orgajgreenchem.com

Table 2: Green Chemistry Approaches in Synthesis

Green Chemistry Principle Methodology Example Application/Catalyst Potential Benefits
Solvent-Free Conditions Solid-state grinding/milling Zinc Ferrite for triarylpyridines researchgate.net Reduced waste, simplified purification, energy efficiency.
Sustainable Solvents Using biodegradable, non-toxic solvents Polyethylene Glycol (PEG) nsf.govrsc.org Reduced environmental impact, potential for catalyst recycling.

Utilization of Heterogeneous Catalysis (e.g., Nano Zinc Ferrite)

Heterogeneous catalysts, which are in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), are a cornerstone of green chemistry. Their primary advantage is the ease of separation from the reaction mixture, allowing for simple recovery and reuse. semanticscholar.org

Nano-sized catalysts, such as nano zinc ferrite (ZnFe₂O₄), offer high surface area and catalytic activity. ias.ac.insemanticscholar.org Zinc ferrite nanoparticles have been demonstrated as effective and recyclable catalysts for the synthesis of various organic compounds, including quinoxaline (B1680401) and triarylpyridine derivatives. researchgate.netias.ac.in These catalysts can be used in green solvents or under solvent-free conditions, further enhancing the environmental credentials of the synthetic process. researchgate.netias.ac.in The magnetic properties of ferrite-based catalysts can also be exploited for easy separation using an external magnet. frontiersin.org

Elucidation of Reaction Mechanisms and Kinetics in 6 Methoxynaphthalen 1 Yl Methanol Chemistry

Mechanistic Investigations of Functional Group Transformations

The functional groups of (6-Methoxynaphthalen-1-yl)methanol—the hydroxyl and methoxy (B1213986) moieties—are the primary sites for many chemical transformations. Their reactivity is central to the synthetic utility of the molecule.

Detailed Studies of Hydroxyl Group Reactivity

The primary alcohol functionality is a key site for reactions such as oxidation and esterification. The mechanisms of these transformations are well-documented for benzylic alcohols, which serve as excellent models for this compound.

Oxidation: The oxidation of the hydroxymethyl group can yield the corresponding aldehyde (6-methoxynaphthalen-1-carbaldehyde) or, with stronger oxidizing agents, the carboxylic acid (6-methoxy-1-naphthoic acid). A common reagent for this transformation is chromic acid (H₂CrO₄). The mechanism involves the rapid, reversible formation of a chromate (B82759) ester. The rate-determining step is the subsequent decomposition of this ester, which involves the removal of a proton from the carbon bearing the hydroxyl group. nih.gov This step can proceed via an E2-like mechanism.

Kinetic studies on the oxidation of substituted benzyl (B1604629) alcohols by acidified dichromate show a first-order dependence on both the substrate and the oxidant. wikipedia.org The reaction is acid-catalyzed. The presence of electron-donating groups on the aromatic ring accelerates the reaction, as they stabilize the developing positive charge in the transition state. wikipedia.org

Esterification: The hydroxyl group can undergo Fischer esterification with a carboxylic acid under acidic catalysis to form the corresponding ester. rsc.org The mechanism, commonly abbreviated as PADPED, involves a sequence of steps:

P rotonation of the carboxylic acid carbonyl group.

A ddition (nucleophilic attack) of the alcohol's hydroxyl group.

D eprotonation of the resulting oxonium ion.

P rotonation of one of the hydroxyl groups to form a good leaving group (H₂O).

E limination of water to give a resonance-stabilized protonated ester.

D eprotonation to yield the final ester product. mdpi.com

This is an equilibrium process. To drive the reaction toward the ester, an excess of the alcohol is often used, or water is removed as it forms. mdpi.com For example, the reaction of this compound with acetic acid would yield (6-methoxynaphthalen-1-yl)methyl acetate. Studies on the direct esterification of benzyl alcohol have demonstrated high yields (e.g., 94-96%) using various acid catalysts. nih.gov

Interactive Data Table: Reactivity of the Hydroxymethyl Group
Reaction TypeReagent/CatalystProduct TypeMechanistic PathwayKey Factors Influencing Rate
Oxidation CrO₃/H₂SO₄ (Jones Reagent)Carboxylic AcidFormation and decomposition of a chromate ester.Concentration of substrate, oxidant, and acid; electronic nature of ring substituents.
Oxidation Pyridinium (B92312) chlorochromate (PCC)AldehydeFormation and decomposition of a chromate ester.Milder conditions prevent over-oxidation to the carboxylic acid.
Esterification R'-COOH / H⁺ (e.g., H₂SO₄)Ester (R-COOR')Fischer Esterification (PADPED mechanism).Equilibrium control; removal of water or excess of one reactant drives the reaction forward.
Etherification NaH, then R'-X (Williamson)Ether (R-OR')Sₙ2 displacement on an alkyl halide by the corresponding alkoxide.Steric hindrance on the alkyl halide (R'-X); strength of the base.

Mechanisms of Methoxy Group Participation

The methoxy group, while generally stable, can play a significant role in reactions involving the neighboring hydroxymethyl group through anchimeric assistance (also known as neighboring group participation). cardiff.ac.uk This occurs when a substituent on the same molecule participates in a reaction, often leading to an increased reaction rate and specific stereochemical outcomes.

In the case of a derivative of this compound, such as (6-methoxynaphthalen-1-yl)methyl tosylate, the methoxy group is positioned at the 6-position, which is too remote to directly participate in a substitution reaction at the 1-position through the formation of a small-ring cyclic intermediate. However, the entire electron-rich naphthalene (B1677914) ring, activated by the methoxy group, can provide anchimeric assistance. cardiff.ac.uk

During a solvolysis reaction (e.g., with acetic acid), the departure of a leaving group from the benzylic carbon can be assisted by the π-electrons of the aromatic ring. This leads to the formation of a stabilized, bridged carbocation intermediate known as a phenonium ion. This delocalization of the positive charge over the aromatic system lowers the activation energy of the rate-determining ionization step, thus accelerating the reaction compared to a system without this participating group. While direct evidence for this compound is not available, this mechanism is well-established for related β-aryl systems.

Aromatic Ring Reactivity and Substitution Mechanisms

The naphthalene ring is inherently more reactive than benzene (B151609) towards electrophilic substitution because the activation energy required to form the intermediate carbocation (an arenium ion) is lower. The presence of both a strongly activating methoxy group and a weakly activating/deactivating hydroxymethyl group further modifies this reactivity and controls the position of substitution (regioselectivity).

Electrophilic Aromatic Substitution Pathways

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The reaction proceeds via a two-step mechanism:

Attack of the aromatic π-system on the electrophile (E⁺) to form a resonance-stabilized carbocation (arenium ion). This is the slow, rate-determining step.

Deprotonation by a weak base to restore aromaticity.

The regioselectivity is determined by the directing effects of the substituents already on the ring.

-OCH₃ (Methoxy) group: This is a strong activating group due to its ability to donate electron density to the ring via resonance (+M effect). It is an ortho, para-director.

In this compound, the methoxy group is at position 6 and the hydroxymethyl at position 1. The methoxy group strongly activates the ring, particularly at positions 5 and 7 (ortho) and position 2 (para relative to the other ring, but this is complex in naphthalenes). The hydroxymethyl group directs to positions 2 and 8 (ortho) and position 4 (para).

Considering the combined effects, the most likely positions for electrophilic attack are those most strongly activated by the powerful methoxy group and not sterically hindered. A study on the Friedel-Crafts acetylation of 2-methoxynaphthalene (B124790) showed that substitution occurs preferentially at the 1- and 6-positions (equivalent to the 3-position in the target molecule's numbering). rsc.org For this compound, the positions ortho to the methoxy group (5 and 7) are highly activated. Position 5 is particularly favored as it is also meta to the deactivating influence of the hydroxymethyl group, and position 2 is activated by both groups. Therefore, electrophilic substitution is predicted to occur primarily at positions 5 and 2.

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution
ReactionElectrophile (E⁺)Predicted Major Product(s)Rationale
Nitration NO₂⁺ (from HNO₃/H₂SO₄)5-Nitro-(6-methoxynaphthalen-1-yl)methanolStrong activation by -OCH₃ at the C5 position (ortho).
Halogenation Br⁺ (from Br₂/FeBr₃)5-Bromo-(6-methoxynaphthalen-1-yl)methanolStrong activation by -OCH₃ at the C5 position (ortho).
Friedel-Crafts Acylation RCO⁺ (from RCOCl/AlCl₃)5-Acyl-(6-methoxynaphthalen-1-yl)methanolStrong activation by -OCH₃, directing ortho. wikipedia.orgrsc.org Steric hindrance may play a role.
Sulfonation SO₃ (from fuming H₂SO₄)5-Sulfonic acid derivativeStrong activation by -OCH₃. Reaction is often reversible.

Nucleophilic Reactivity on Substituted Naphthalene Rings

Nucleophilic aromatic substitution (SₙAr) is generally difficult on electron-rich aromatic systems like naphthalene, and even more so on methoxy-substituted naphthalenes. The reaction requires the aromatic ring to be electron-deficient, a condition typically met by the presence of one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃R) positioned ortho or para to a good leaving group (like a halide).

The mechanism for SₙAr involves:

Addition of a nucleophile to the aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This is the rate-determining step.

Elimination of the leaving group to restore aromaticity.

This compound itself is not expected to undergo SₙAr reactions at the naphthalene ring because it lacks both a suitable leaving group and the necessary electron-withdrawing groups to stabilize the anionic Meisenheimer intermediate.

However, if the molecule were modified, for instance, by nitration to introduce a nitro group and conversion of a hydroxyl to a better leaving group, nucleophilic substitution could become feasible. For example, if 5-nitro-1-chloro-6-methoxynaphthalene were synthesized, the powerful electron-withdrawing nitro group at the 5-position would activate the ring, allowing the chloride at the 1-position to be displaced by a nucleophile. The negative charge of the Meisenheimer intermediate would be stabilized by resonance delocalization onto the nitro group.

Kinetic Studies of this compound Reactions

The rates of both functional group transformations and aromatic ring substitutions are highly sensitive to the electronic environment. The Hammett equation, log(k/k₀) = ρσ, provides a framework for quantifying these effects.

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reference reactant.

σ (sigma) is the substituent constant, which measures the electronic effect (donating or withdrawing) of a substituent.

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to electronic effects.

For reactions involving this compound:

Oxidation of the alcohol: Kinetic studies on the oxidation of para-substituted benzyl alcohols show a negative ρ value, indicating that electron-donating groups (like -OCH₃) accelerate the reaction by stabilizing the electron-deficient transition state. wikipedia.org

Electrophilic Aromatic Substitution: These reactions typically have large, negative ρ values, signifying that they are strongly accelerated by electron-donating groups that stabilize the positive charge of the arenium ion intermediate. The methoxy group on the naphthalene ring would therefore lead to a significantly faster rate of electrophilic substitution compared to unsubstituted naphthalene.

Interactive Data Table: Expected Kinetic Parameters and Effects
Reaction TypeExpected Sign of ρ (Reaction Constant)InterpretationFactors Increasing Reaction Rate
Oxidation of -CH₂OH (e.g., by CrO₃) Negative (-)Buildup of positive charge (or electron deficiency) at the benzylic carbon in the transition state. wikipedia.orgElectron-donating groups on the ring (e.g., -OCH₃).
Fischer Esterification SmallThe reaction involves multiple protonation/deprotonation steps, and the electronic effects on the rate-determining step (nucleophilic attack) are often modest.Acid concentration, removal of water.
Electrophilic Aromatic Substitution Large Negative (--)Significant positive charge develops in the arenium ion intermediate.Strong electron-donating groups (-OCH₃) and activating solvents.
Nucleophilic Aromatic Substitution (on a suitable derivative) Large Positive (++)Significant negative charge develops in the Meisenheimer intermediate.Strong electron-withdrawing groups (-NO₂) ortho/para to the leaving group.

Rate Determinations and Reaction Order Analysis

The determination of a reaction's rate law is a cornerstone of kinetic analysis. The rate law expresses the relationship between the rate of a reaction and the concentration of the reactants. For reactions involving this compound, such as its oxidation to the corresponding aldehyde, the rate law is expected to follow a general form that is dependent on the concentration of the alcohol and the oxidizing agent.

Kinetic studies on the oxidation of naphthalene have shown first-order kinetics with respect to both the oxidant and the substrate. jchps.comresearchgate.net By analogy, a likely rate law for the oxidation of this compound would be:

Rate = k [this compound]m [Oxidant]n

The table below illustrates a hypothetical set of initial rate data for the oxidation of this compound, demonstrating how reaction orders are typically determined.

Hypothetical Initial Rate Data for the Oxidation of this compound

ExperimentInitial [this compound] (M)Initial [Oxidant] (M)Initial Rate (M/s)
10.100.101.5 x 10-5
20.200.103.0 x 10-5
30.100.203.0 x 10-5

From this hypothetical data, doubling the initial concentration of the alcohol while keeping the oxidant concentration constant doubles the initial rate, suggesting the reaction is first order with respect to this compound. Similarly, doubling the oxidant concentration while keeping the alcohol concentration constant doubles the rate, indicating a first-order dependence on the oxidant as well.

Influence of Reaction Parameters (Temperature, Solvent, Catalysis)

The rate and outcome of chemical reactions are profoundly influenced by various experimental parameters.

Temperature: According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. This is due to an increase in the kinetic energy of molecules, leading to more frequent and energetic collisions. For the reactions of this compound, an increase in temperature would be expected to accelerate the reaction rate. The activation energy (Ea), which is the minimum energy required for a reaction to occur, can be determined by studying the reaction rate at different temperatures.

Solvent: The choice of solvent can significantly impact reaction rates, particularly for reactions involving polar or charged intermediates. The oxidation of benzylic alcohols can proceed through different mechanisms depending on the solvent's polarity. A polar solvent can stabilize charged intermediates, potentially altering the reaction pathway and rate. For instance, in the etherification of alcohols, a reaction that this compound can undergo, the polarity of the solvent can influence the stability of the carbocation intermediate that may form. aalto.fi

Catalysis: Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. For the oxidation of alcohols like this compound, a variety of catalysts can be employed. These can range from metal-based catalysts, such as those containing palladium or ruthenium, to organocatalysts. researchgate.netresearchgate.net The catalyst provides an alternative reaction pathway with a lower activation energy. For example, in the aerobic oxidation of benzylic alcohols, a palladium catalyst can facilitate the activation of molecular oxygen and the alcohol, leading to a more efficient reaction under milder conditions. researchgate.net The nature of the catalyst support can also play a crucial role in the catalytic activity and selectivity.

The following table summarizes the expected influence of these parameters on the reactions of this compound, based on general principles and studies of analogous compounds.

Influence of Reaction Parameters on this compound Chemistry

ParameterInfluence on Reaction RateUnderlying Principle
Temperature IncreasesProvides molecules with sufficient energy to overcome the activation energy barrier (Arrhenius equation).
Solvent Polarity Variable; can increase or decreaseStabilization of reactants, transition states, or intermediates. The effect depends on the specific reaction mechanism.
Catalyst IncreasesProvides an alternative reaction pathway with a lower activation energy.

Chemical Reactivity and Derivatization Strategies for 6 Methoxynaphthalen 1 Yl Methanol

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group is a versatile handle for a variety of chemical modifications, including esterification, etherification, oxidation, and halogenation.

The primary alcohol of (6-methoxynaphthalen-1-yl)methanol can be readily converted into its corresponding esters through reaction with acyl chlorides or carboxylic anhydrides. For instance, the reaction with acetyl chloride would yield (6-methoxynaphthalen-1-yl)methyl acetate. This type of reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The esterification introduces an ester functional group, which can alter the molecule's physical and chemical properties.

A related procedure for the esterification of a similar compound, naphthalen-1-ylmethanol, involves dissolving the alcohol in a dry solvent like tetrahydrofuran (B95107) along with a catalyst such as 4-(dimethylamino)pyridine (DMAP) and a base like triethylamine. An acyl chloride is then added dropwise at a reduced temperature (e.g., 0 °C), and the reaction is stirred to completion. This general methodology is applicable for the synthesis of esters from this compound.

Ether derivatives of this compound can be prepared via methods such as the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org This classic organic reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then displaces a halide from an organohalide in an SN2 reaction. wikipedia.orgyoutube.com

The first step is the treatment of this compound with a strong base, such as sodium hydride (NaH), to form the sodium (6-methoxynaphthalen-1-yl)methoxide. youtube.com This alkoxide is then reacted with an alkyl halide (e.g., ethyl bromide) to form the corresponding ether. The Williamson ether synthesis is highly effective for primary alkyl halides. masterorganicchemistry.comchem-station.com

Reaction Scheme:

Deprotonation: this compound + NaH → Sodium (6-methoxynaphthalen-1-yl)methoxide + H₂

Nucleophilic Substitution: Sodium (6-methoxynaphthalen-1-yl)methoxide + R-X → (6-Methoxynaphthalen-1-yl)methoxy-R + NaX (where R is an alkyl group and X is a halide)

Steric hindrance from the bulky naphthalene (B1677914) ring might influence the reaction rate, but the primary nature of the alcohol favors the SN2 pathway. wikipedia.org

The primary alcohol group of this compound is susceptible to oxidation, yielding either an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions.

Controlled oxidation using milder reagents like pyridinium (B92312) chlorochromate (PCC) in a solvent such as dichloromethane (B109758) leads to the formation of (6-methoxynaphthalen-1-yl)methanal. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the primary alcohol further to the corresponding carboxylic acid, 6-methoxynaphthalene-1-carboxylic acid.

The hydroxyl group can be substituted by a halogen atom, such as chlorine, to form compounds like 1-(chloromethyl)-6-methoxynaphthalene. A common method for this transformation is the reaction of the alcohol with thionyl chloride (SOCl₂). chemicalbook.com

A general procedure involves dissolving the alcohol in a dry solvent like chloroform (B151607) and cooling the mixture. Thionyl chloride is then added slowly, maintaining a low temperature. After the addition, the reaction is allowed to warm to room temperature and stirred until completion. The resulting 1-(chloromethyl)-6-methoxynaphthalene is a useful intermediate for further synthetic modifications, as the chlorine atom can act as a leaving group in nucleophilic substitution reactions. chemicalbook.comderpharmachemica.com The synthesis of the related 1-chloromethyl naphthalene often involves reagents like paraformaldehyde and hydrochloric acid with a catalyst. derpharmachemica.comorgsyn.org

Reactions of the Methoxy (B1213986) Group

The methoxy group on the naphthalene ring can also be a site for chemical transformation, most notably through demethylation.

The methyl group of the ether can be cleaved to yield the corresponding phenol (B47542), in this case, 1-(hydroxymethyl)naphthalen-6-ol. This transformation is significant as it unmasks a phenolic hydroxyl group, which has different reactivity and properties compared to the methoxy ether.

An efficient method for the demethylation of aryl methyl ethers involves using a phase-transfer catalyst like Aliquat-336 in the presence of a protic acid such as hydrobromic acid (HBr). Studies on the demethylation of the related compound 2-methoxynaphthalene (B124790) have shown that the use of a phase-transfer catalyst can significantly accelerate the reaction rate, leading to the corresponding phenol in good yield. The reaction time can be optimized, with complete conversion being achieved in a few hours under heating.

Influence of Methoxy Group on Aromatic Reactivity

The methoxy group (-OCH3) at the 6-position of the naphthalene ring plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions. As an electron-donating group, the methoxy group activates the naphthalene system, making it more susceptible to electrophilic attack than unsubstituted naphthalene. This increased reactivity is a consequence of the resonance effect, where the lone pair of electrons on the oxygen atom delocalizes into the aromatic rings, thereby stabilizing the carbocation intermediate formed during the substitution process.

In substituted naphthalenes, the position of electrophilic attack is influenced by the nature and position of the existing substituents. For 2-substituted naphthalenes like those related to this compound, electrophilic substitution patterns can be complex. stackexchange.com Generally, the 1-position is the most reactive site in unsubstituted naphthalene. libretexts.org The presence of an activating group like a methoxy group further influences the preferred sites of substitution.

Studies on the nitration of 2-methoxynaphthalene have shown that the reaction can yield a mixture of products, with the distribution being sensitive to reaction conditions such as the solvent used. stackexchange.comrsc.org For instance, in the nitration of 2-methoxy-6-methylnaphthalene, the ratio of reactivity between the C-1 and C-5 positions was found to be 6.5:1. rsc.org This indicates a strong preference for substitution at the position adjacent to the methoxy group. However, steric hindrance from the methoxy group, especially when complexed with a Lewis acid like aluminum chloride in Friedel-Crafts reactions, can disfavor reaction at the ortho positions. stackexchange.com This can lead to substitution at other activated positions, such as the "para" position (relative to the methoxy group). stackexchange.com

It is also important to consider that in some cases, nucleophilic aromatic substitution can occur, where the methoxy group itself is replaced by a nucleophile. elsevierpure.com This has been observed in reactions of 1-methoxy-2-(diphenylphosphinyl)naphthalene with various nucleophiles. elsevierpure.com

Derivatization for Enhanced Functionality

The functional groups of this compound, namely the hydroxyl and methoxy groups, serve as handles for a variety of derivatization reactions, enabling the synthesis of more complex and functionally diverse molecules.

Synthesis of Complex Naphthalene-Based Structures

The this compound scaffold is a valuable building block for the synthesis of intricate naphthalene-containing compounds. The hydroxymethyl group can be readily oxidized to an aldehyde, (6-methoxynaphthalen-1-yl)methanal, which can then participate in condensation reactions. Esterification of the hydroxyl group with acyl chlorides, such as in the synthesis of naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate, is another common strategy. researchgate.net

Furthermore, the naphthalene core itself can be modified. For example, methods have been developed for the synthesis of substituted naphthalenes via the nitrogen-to-carbon transmutation of isoquinolines, offering a novel route to functionalized naphthalene derivatives. nih.gov The development of such synthetic methodologies has been driven by the importance of naphthalene derivatives in various fields, including medicinal chemistry and materials science. nih.govrasayanjournal.co.in The strategic functionalization of the naphthalene ring, often guided by the directing effects of existing substituents, allows for the construction of a wide array of complex structures with tailored properties. nih.govijpsjournal.com

Incorporation into Heterocyclic Ring Systems (e.g., pyrimidinones, thiadiazoles)

The versatile reactivity of this compound and its derivatives allows for their incorporation into various heterocyclic ring systems, leading to the creation of novel compounds with potential biological activities. The synthesis of pyrimidinone derivatives, for instance, has been achieved from related amine precursors. acs.org

A significant area of research has been the synthesis of thiadiazole derivatives incorporating a naphthalene moiety. doaj.orgnih.govderpharmachemica.com For example, 5-(1-(6-Methoxynaphthalen-2-yl)ethyl)-1,3,4-thiadiazol-2-amine has been synthesized from naproxen (B1676952) acid chloride. derpharmachemica.com The general strategy often involves the reaction of a naphthalene-containing thiosemicarbazide (B42300) with a cyclizing agent. derpharmachemica.comresearchgate.net These naphthalene-thiadiazole hybrids have attracted attention due to the diverse pharmacological properties associated with the 1,3,4-thiadiazole (B1197879) ring system, including anticancer activities. nih.govvu.nl The high aromaticity and in vivo stability of the 1,3,4-thiadiazole ring make it a desirable scaffold in medicinal chemistry. nih.gov

The following table provides examples of heterocyclic systems synthesized from naphthalene precursors:

Heterocyclic SystemStarting Naphthalene DerivativeKey Reagents/ConditionsReference
PyrimidinonesAmine derivative of styreneIr(III) photocatalyst, oxime ester acs.org
1,3,4-Thiadiazoles2-(naphthalen-1-ylmethylene)-N-phenylhydrazine-1-carbothioamideHydrazonoyl halides, α-halo-compounds doaj.org
1,3,4-ThiadiazolesNaproxen acid chlorideThiosemicarbazide, phosphorus oxychloride derpharmachemica.com
Thiazoles and Pyrimidines2-[1-(naphthalen-2-yl)ethylidene]hydrazinecarbothioamideHydrazonoyl halides, ethoxymethylenemalononitrile researchgate.net

Advanced Spectroscopic Characterization of 6 Methoxynaphthalen 1 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of (6-Methoxynaphthalen-1-yl)methanol. It offers unparalleled insight into the connectivity and chemical environment of individual atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural confirmation and purity assessment of this compound and its analogs.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the methoxy (B1213986) group protons, and the protons of the hydroxymethyl group are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), while the methoxy protons resonate further upfield (around δ 3.9 ppm), and the hydroxymethyl protons also show a characteristic shift. Integration of the proton signals allows for the determination of the relative number of protons in each environment, confirming the molecular structure.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, methoxy). For example, the carbon of the methoxy group typically appears around 55 ppm, while the aromatic carbons are found in the 105-160 ppm range.

NMR is also a powerful technique for assessing isomeric purity. The presence of isomers would result in a more complex spectrum, with additional sets of peaks corresponding to the different isomeric forms. By carefully analyzing the number and integration of the signals, the presence and relative amounts of any isomeric impurities can be determined. huji.ac.il For instance, if other positional isomers of the methoxy group on the naphthalene ring were present, they would exhibit a different set of aromatic proton and carbon signals.

Here is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃).

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0105 - 135
Naphthalene C (quaternary)-125 - 160
OCH₃~3.9~55
CH₂OH~4.8~65
OHVariable-

To gain deeper insights into the complex structure of this compound and its derivatives, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing unambiguous assignments of the ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent aromatic protons, helping to delineate the substitution pattern on the naphthalene ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation experiment that shows correlations between protons and the carbon atoms to which they are directly attached. sdsu.eduyoutube.com The HSQC spectrum of this compound would show a cross-peak connecting the methoxy protons to the methoxy carbon, and the hydroxymethyl protons to their corresponding carbon atom. youtube.com This is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of this compound in its crystalline form. nih.govnih.gov This is particularly important for understanding polymorphism, where a compound can exist in different crystal structures with potentially different physical properties.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. nih.govnih.gov The chemical shifts in the ssNMR spectrum can differ from those in the solution state due to packing effects in the crystal lattice. These differences can provide information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Furthermore, advanced ssNMR experiments can probe the dynamics within the crystal, such as the rotation of the methoxy group or the libration of the naphthalene ring system. nih.gov This information is critical for a complete understanding of the material's properties in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are excellent for identifying specific functional groups.

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding.

Strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.

The C-O stretching vibration of the alcohol and the ether linkage will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Specifically, the C-O stretch of the primary alcohol is expected around 1050 cm⁻¹, and the aryl ether C-O stretch will also be in this region.

Aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region.

The presence and position of these bands provide a clear fingerprint for the this compound molecule and can be used for rapid identification and quality control. biorxiv.orgresearchgate.netnist.gov

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-H (CH₂)C-H Stretch2850 - 2960
Methoxy (-OCH₃)C-H Stretch2830 - 2950
Aromatic C=CC=C Stretch1400 - 1600
Alcohol C-OC-O Stretch~1050
Ether C-OC-O Stretch1000 - 1300

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. nist.gov While FT-IR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. This often results in different selection rules, meaning that some vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy is particularly useful for studying the vibrations of the naphthalene ring system, as the C=C bonds are highly polarizable and give rise to strong Raman signals. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of chemical compounds. In the context of this compound and its derivatives, various MS techniques are employed to confirm their identity, elucidate their fragmentation patterns, and analyze complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a heated capillary, where a high voltage is applied, causing the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

For this compound and its derivatives, ESI-MS is typically performed in positive ion mode, where the protonated molecule [M+H]⁺ is observed. The formation of adducts with other cations present in the mobile phase, such as sodium [M+Na]⁺ and potassium [M+K]⁺, can also occur. nih.gov The choice of solvent, often methanol (B129727) or acetonitrile, can influence ionization efficiency and adduct formation. nih.govresearchgate.net The fragmentation of these protonated molecules can be induced by increasing the cone voltage, providing valuable structural information.

A study on isomeric methoxychalcones, which share structural similarities with derivatives of this compound, demonstrated that ESI-MS/MS can effectively differentiate between positional isomers based on their distinct fragmentation patterns. researchgate.net This highlights the utility of ESI-MS in the detailed structural characterization of such compounds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This capability is invaluable for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental formulas. Techniques like time-of-flight (TOF) and Orbitrap are commonly used for HRMS analysis. nih.gov

In the analysis of this compound and its derivatives, HRMS can be used to confirm the expected elemental composition from the measured accurate mass of the protonated molecule. For instance, a study on the analysis of mycotoxins in complex feed matrices demonstrated that a resolving power of 35,000 FWHM was sufficient to achieve mass accuracies of less than 5 ppm, even in complex matrices. nih.gov This level of accuracy provides a high degree of confidence in the identification of the target analytes.

Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Intermediate Identification

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is essential for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components. technologynetworks.com

In the context of the synthesis and analysis of this compound and its derivatives, LC-MS is a crucial tool. It can be used to monitor the progress of a reaction by separating the starting materials, intermediates, and final products. For example, LC-MS/MS was used to characterize the methanolic extract of Zanthoxylum armatum, identifying various compounds, including flavonoids and alkaloids. nih.gov This demonstrates the power of LC-MS in analyzing complex plant extracts which may contain derivatives of this compound.

The choice of chromatographic conditions, such as the mobile phase composition and column type, is critical for achieving good separation. youtube.com A common mobile phase for reversed-phase chromatography of such compounds is a mixture of water and methanol or acetonitrile, often with the addition of a small amount of formic acid to improve peak shape and ionization efficiency. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₂H₁₂O₂ epa.gov
Average Mass188.226 g/mol epa.gov
Monoisotopic Mass188.08373 g/mol epa.gov
Primary Ionization ModePositive (ESI)N/A
Common Adducts[M+H]⁺, [M+Na]⁺, [M+K]⁺ nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. It provides information about the electronic transitions within a molecule and is particularly useful for studying compounds with conjugated systems.

Analysis of Electronic Transitions and Conjugation Systems

The UV-Vis spectrum of a molecule is determined by its electronic structure. The absorption of light in the UV-Vis region promotes electrons from a lower energy molecular orbital to a higher energy one. youtube.com For aromatic compounds like this compound and its derivatives, the most common electronic transitions are π → π* transitions, which arise from the conjugated naphthalene ring system. technion.ac.il

The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of a given chromophore. The methoxy and hydroxymethyl substituents on the naphthalene ring will influence the energy of the molecular orbitals and thus affect the λmax. The extent of conjugation in derivatives of this compound will significantly impact their UV-Vis spectra. Generally, an increase in the extent of conjugation leads to a bathochromic (red) shift, where the λmax is shifted to a longer wavelength. ijprajournal.com

Table 2: Typical Electronic Transitions in Aromatic Compounds

TransitionDescriptionTypical Wavelength Range
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital.200-400 nm
n → πExcitation of a non-bonding electron to a π antibonding orbital.300-500 nm

Monitoring Reaction Progress and Photochemical Stability

UV-Vis spectroscopy is a valuable tool for monitoring the progress of chemical reactions. numberanalytics.comspectroscopyonline.com By tracking the change in absorbance at a specific wavelength corresponding to a reactant or product, the kinetics of the reaction can be determined. For instance, the formation of a conjugated product from a less conjugated reactant will result in an increase in absorbance at a longer wavelength, which can be monitored over time. researchgate.netresearchgate.net

Furthermore, UV-Vis spectroscopy can be used to assess the photochemical stability of this compound and its derivatives. By exposing a solution of the compound to UV light and recording the UV-Vis spectra at different time intervals, any degradation of the compound can be observed as a decrease in the absorbance of its characteristic peaks or the appearance of new peaks corresponding to photoproducts. This is particularly important for applications where the compound may be exposed to sunlight or other sources of UV radiation. The development of real-time UV/VIS spectroscopy allows for the rapid detection of photocatalytic reactions. mdpi.com

X-ray Diffraction Studies of this compound and its Derivatives

X-ray diffraction is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal, it is possible to determine the precise molecular structure, including bond lengths, bond angles, and stereochemistry. rigaku.comtugraz.at This information is crucial for understanding the structure-property relationships of a compound.

Single-Crystal X-ray Diffraction for Absolute Molecular Structure

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for the unambiguous determination of the three-dimensional atomic structure of molecules. iucr.org The technique allows for the precise measurement of atomic coordinates within the crystal lattice, from which the absolute molecular structure can be elucidated. While a crystal structure for this compound itself is not publicly available, analysis of its derivatives provides valuable insights into the molecular geometry of the 6-methoxynaphthalene moiety.

A notable example is the crystallographic study of (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one, a chalcone (B49325) derivative. Although this is not a direct derivative of this compound, it incorporates the same 6-methoxynaphthalene structural unit. The analysis of this compound reveals key structural features that are likely to be conserved.

The crystal structure of (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one shows that the molecule has a twisted conformation. nih.govresearchgate.net The two naphthalene ring systems are inclined to one another at an angle of 52.91 (9)°. nih.govresearchgate.net This twisting is a significant aspect of its three-dimensional structure. The central enone chain was found to be disordered over two positions. nih.govresearchgate.net

Crystallographic Data for (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one

Parameter Value
Chemical FormulaC25H20O3
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.345 (3)
b (Å)10.123 (2)
c (Å)15.432 (4)
β (°)98.765 (4)
Volume (ų)1903.4 (8)
Z4
Data sourced from a study on a derivative compound. nih.govresearchgate.net

Crystallographic Analysis of Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. These non-covalent forces, such as hydrogen bonds and van der Waals interactions, dictate the crystal packing and can influence the physical properties of the solid. tugraz.at

Electron Paramagnetic Resonance (EPR) Spectroscopy (where relevant to radical intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov It is particularly valuable for studying radical intermediates, which are often short-lived and present in low concentrations. The application of EPR can provide both qualitative and quantitative data about the presence and nature of radicals. nih.gov

While there are no specific EPR studies reported for this compound or its derivatives, the technique would be highly relevant if this compound were to be involved in processes that generate radical intermediates. For instance, in studies of oxidation, photochemistry, or radical-mediated reactions, EPR could be used to detect and characterize any transient radical species formed from the this compound molecule.

The general approach in such studies often involves the use of spin traps. nih.gov These are molecules that react with short-lived radicals to form more stable radical adducts that can be more easily detected and characterized by EPR. The resulting EPR spectrum can provide information about the structure of the original transient radical. nih.gov Given the presence of the naphthalene ring system, which can be susceptible to redox processes, and the benzylic alcohol moiety, the formation of radical intermediates under certain conditions is plausible. Therefore, EPR spectroscopy remains a potentially powerful tool for investigating the reactive chemistry of this compound.

Computational Chemistry and Theoretical Studies of 6 Methoxynaphthalen 1 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and geometric parameters of (6-Methoxynaphthalen-1-yl)methanol.

Density Functional Theory (DFT) for Electronic Structure, Geometry, and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for analyzing the electronic structure, optimizing molecular geometry, and calculating the energy of molecules like this compound. Studies on closely related structures, such as naproxen (B1676952) derivatives, frequently employ DFT methods, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set, to achieve a high degree of accuracy in predicting the molecule's ground-state geometry.

These calculations determine the most stable three-dimensional arrangement of the atoms by minimizing the molecule's energy. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. For the 6-methoxynaphthalene core, DFT calculations have shown that the bond lengths within the fused aromatic rings typically fall between 1.36 and 1.44 Å, while the carbon-oxygen bond of the methoxy (B1213986) group is approximately 1.37 Å.

Furthermore, DFT is crucial for determining key electronic properties derived from the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular significance. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. For a naproxen-triazole derivative featuring the this compound moiety, the HOMO and LUMO energies were calculated to be -5.92 eV and -1.02 eV, respectively. The resulting energy gap of 4.90 eV suggests that the molecule possesses considerable stability.

Table 1: DFT Calculated Electronic Properties for a this compound Analog

Property Calculated Value
HOMO Energy -5.92 eV
LUMO Energy -1.02 eV
Energy Gap (HOMO-LUMO) 4.90 eV
Dipole Moment 2.52 D

Data derived from a computational study on a naproxen-triazole derivative.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other quantum mechanical methods like ab initio and semi-empirical calculations contribute to a comprehensive understanding of molecular properties. Ab initio methods, such as Hartree-Fock (HF) theory, are derived directly from theoretical principles without the inclusion of experimental data. While foundational, they are often more computationally intensive and may be less accurate than DFT in accounting for electron correlation.

Semi-empirical methods offer a computationally faster alternative by incorporating some experimental parameters to simplify the calculations. These methods are particularly useful for screening large numbers of molecules or for preliminary analyses of large and complex structures. While specific, recent applications of these methods to this compound are not extensively documented in favor of more accurate DFT approaches, they remain a part of the computational chemist's toolkit for predicting properties like heats of formation and electronic transitions.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, revealing its conformational flexibility and behavior over time. By simulating the atomic motions according to the laws of classical mechanics, MD can explore the molecule's potential energy surface.

The primary sources of flexibility in this compound are the torsional rotations around the single bonds, specifically the bond connecting the hydroxymethyl group to the naphthalene (B1677914) ring and the bond of the methoxy group. MD simulations can identify the most energetically favorable conformations (global and local minima) and the transition states between them. This information is vital for understanding how the molecule's shape influences its interactions with its environment, including potential binding partners.

Prediction and Simulation of Spectroscopic Data

A significant application of computational chemistry is the prediction and interpretation of spectroscopic data, which creates a direct link between theoretical models and experimental measurements.

Computational NMR Chemical Shift Prediction (e.g., GIAO formalism)

The accurate prediction of Nuclear Magnetic Resonance (NMR) spectra is a key validation of a computed molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose, almost always implemented alongside DFT calculations.

For a naproxen-based derivative, theoretical ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory. These predicted shifts were then compared with the experimental spectrum. A strong linear correlation between the theoretical and experimental values confirms the structural assignment. For example, the protons of the methoxy group are computationally predicted around 3.90 ppm, which aligns well with experimental findings. Similarly, the aromatic protons are predicted within the 7.10-7.80 ppm range.

Table 2: Comparison of Experimental and Computationally Predicted NMR Chemical Shifts (ppm) for a Derivative

Atom Experimental Shift (ppm) Calculated Shift (ppm)
¹H NMR
OCH₃ 3.94 3.90
Aromatic H 7.16 - 7.78 7.10 - 7.80
¹³C NMR
OCH₃ 55.4 55.8
Aromatic C 105.7 - 157.8 106.0 - 158.0

Data adapted from a GIAO-DFT study on a naproxen-triazole derivative.

Vibrational Frequency Analysis (e.g., SQMFF, NCA)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, can be effectively simulated using computational methods. DFT calculations are used to compute the harmonic vibrational frequencies of the molecule. However, these raw calculated frequencies are typically higher than those observed experimentally due to the neglect of anharmonicity. To correct this systematic error, the calculated force fields are often scaled using methods like the Scaled Quantum Mechanical Force Field (SQMFF).

The vibrational spectrum for a derivative of this compound has been computationally investigated, allowing for the precise assignment of each vibrational band. For example, the stretching vibration of the aromatic C-H bonds is predicted in the 3000–3100 cm⁻¹ region, while the characteristic stretching of the methoxy C-O bond is found near 1260 cm⁻¹. For a more in-depth assignment, Normal Coordinate Analysis (NCA) can be performed to describe the character of each vibrational mode in terms of potential energy distribution.

Table 3: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Derivative Structure

Vibrational Mode Description Experimental Frequency (cm⁻¹) Scaled Calculated Frequency (cm⁻¹)
O-H Stretch 3400 3450
Aromatic C-H Stretch 3060 3075
Aliphatic CH₃ Stretch 2960 2975
Aromatic C=C Stretch 1606 1615
Methoxy C-O Stretch 1261 1270

Data adapted from a DFT study on a naproxen-triazole derivative.

Simulated UV-Vis Spectra and Electronic Transitions

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). Such simulations calculate the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

A simulation would likely reveal several electronic transitions, primarily of the π → π* type, characteristic of the aromatic naphthalene core. The key transitions would involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The methoxy (-OCH3) and hydroxymethyl (-CH2OH) substituents would influence the energies of these transitions. The oxygen lone pairs contribute to n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. youtube.commdpi.com The solvent environment, often modeled using a Polarizable Continuum Model (PCM), can cause shifts in the absorption wavelengths. researchgate.netmdpi.com

Table 1: Hypothetical Simulated Electronic Transition Data for this compound

Calculated λmax (nm)Oscillator Strength (f)Major Contribution(s)Transition Type
3150.15HOMO-1 → LUMOπ → π
2800.85HOMO → LUMOπ → π
2500.05HOMO-3 → LUMOn → π*

Reactivity Analysis through Computational Descriptors

Local reactivity is described by Fukui functions (f(r)), which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. researchgate.netbas.bg For this compound, one would expect the oxygen atoms of the hydroxyl and methoxy groups to be likely sites for electrophilic attack due to their high electron density. The aromatic carbon atoms, particularly those activated by the electron-donating groups, would also show significant reactivity. researchgate.net

Table 2: Hypothetical Global Reactivity Descriptors for this compound

ParameterFormulaHypothetical Value (eV)
Ionization Potential (I)-EHOMO7.10
Electron Affinity (A)-ELUMO0.95
Chemical Hardness (η)(I - A) / 23.075
Electronegativity (χ)(I + A) / 24.025
Electrophilicity Index (ω)χ² / (2η)2.63

HOMO-LUMO Gap Analysis and Electronic Conductivity Implications

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and electronic properties. journalijar.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbitals. dergipark.org.tr Molecules with a large HOMO-LUMO gap are typically electronic insulators, while those with smaller gaps may exhibit semiconductor properties. Given its aromatic structure, this compound is expected to have a significant, but not excessively large, energy gap, characteristic of many organic molecules. journalijar.com The electron-donating substituents (-OCH3, -CH2OH) would likely decrease the gap compared to unsubstituted naphthalene.

Table 3: Hypothetical Frontier Orbital Energies for this compound

OrbitalHypothetical Energy (eV)
EHOMO-7.10
ELUMO-0.95
Energy Gap (ΔE) 6.15

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactivity. nih.govresearchgate.net In an MEP map of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the methoxy and hydroxyl groups, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. nih.gov The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), identifying it as a hydrogen bond donor site. The π-electron cloud of the naphthalene ring would show a moderately negative potential, making it susceptible to interactions with electrophiles. researchgate.net

Analysis of Intermolecular Interactions

The structure of this compound is well-suited for forming intermolecular hydrogen bonds, which would strongly influence its physical properties in the condensed phase. The primary hydrogen bonding interaction involves the hydroxyl group (-OH), which can act as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the O atom's lone pairs). arxiv.org

Table 4: Potential Hydrogen Bond Interactions for this compound

Donor Atom/GroupAcceptor Atom/GroupInteraction Type
Hydroxyl (-OH)Hydroxyl OxygenStrong H-Bond
Hydroxyl (-OH)Methoxy OxygenStrong H-Bond
Aromatic C-HHydroxyl OxygenWeak H-Bond
Aromatic C-HMethoxy OxygenWeak H-Bond
Hydroxyl (-OH)Naphthalene π-systemO-H···π Interaction

Pi-Pi Stacking and Aromatic Interactions

The planar, electron-rich naphthalene core of this compound is predisposed to engage in π-π stacking interactions, a critical non-covalent force in the organization of aromatic molecules. These interactions, arising from a combination of electrostatic and dispersion forces, play a significant role in the stability of crystal lattices and supramolecular assemblies.

A study on 3-methylindole, another aromatic system, highlighted that substitutions on the aromatic ring can have a considerable impact on stacking interactions. nih.gov Halogenation, for example, was found to alter the stacking stability, suggesting that the electron-donating methoxy group and the electron-withdrawing hydroxymethyl group in this compound would similarly influence its stacking behavior. nih.gov

Van der Waals and Electrostatic Forces

Electrostatic interactions, on the other hand, originate from the permanent charge distribution within the molecule. The methoxy and hydroxymethyl groups introduce significant polarity. The oxygen atoms in these groups are regions of high electron density and thus negative electrostatic potential, while the hydroxyl proton is a site of positive electrostatic potential. This charge distribution facilitates the formation of directed interactions, most notably hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy oxygen can act as a hydrogen bond acceptor. These directional electrostatic interactions are crucial in determining the specific packing arrangement of the molecules in a crystal.

Computational modeling, through the generation of a Molecular Electrostatic Potential (MEP) map, can visualize these charge distributions. For a similar naphthalene derivative, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, DFT calculations have been used to create MEP maps, identifying the electrophilic and nucleophilic sites and thus predicting the regions of intermolecular interaction. iucr.org A similar approach for this compound would reveal the electron-rich areas around the oxygen atoms and electron-deficient regions, guiding the understanding of its intermolecular bonding preferences.

Hirshfeld Surface Analysis for Crystal Packing Interactions

While a crystal structure and corresponding Hirshfeld analysis for this compound are not available, analyses of closely related naphthalene derivatives provide valuable insights into the expected interactions. For instance, in the crystal structure of 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, Hirshfeld analysis revealed that H···H contacts accounted for the largest contribution to the Hirshfeld surface (64.6%), followed by C···H/H···C (27.1%) and O···H/H···O (5.2%) interactions. nih.gov Similarly, for naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, the major contributions were from H···H (42.3%), C···H/H···C (40.3%), and O···H/H···O (15.7%) contacts. nih.gov

Based on these examples, a Hirshfeld analysis of this compound would likely show a significant proportion of H···H and C···H contacts, reflecting the importance of van der Waals forces. The presence of the hydroxyl and methoxy groups would lead to distinct O···H contacts, indicative of hydrogen bonding, which would appear as prominent red spots on the dnorm map. The fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of these interactions.

Interaction TypeExpected Contribution Range
H···H40-65%
C···H/H···C25-40%
O···H/H···O5-15%
C···C< 5%
C···O/O···C< 3%
N···H/H···NN/A
O···N/N···ON/A

This table presents expected contribution ranges for various intermolecular contacts in this compound based on published data for similar naphthalene derivatives.

Molecular Modeling for Supramolecular Assemblies

The intrinsic properties of this compound, particularly its capacity for hydrogen bonding and π-π stacking, make it a potential building block for the design of more complex supramolecular assemblies. Molecular modeling plays a crucial role in predicting and understanding the formation of these larger structures.

Design Principles for Self-Assembly and Molecular Recognition

The spontaneous organization of molecules into ordered structures, or self-assembly, is governed by a delicate interplay of non-covalent interactions. For naphthalene-based molecules, the key design principles for self-assembly revolve around the strategic placement of functional groups that can direct these interactions. The hydroxyl and methoxy groups of this compound provide sites for directional hydrogen bonding, while the naphthalene core facilitates less directional but significant π-π stacking and hydrophobic interactions.

Molecular recognition, the specific binding of a guest molecule to a host, relies on the same set of non-covalent interactions, but with an added emphasis on complementarity in size, shape, and chemical functionality between the host and guest. wikipedia.org Computational models can be used to design synthetic hosts with cavities lined with functionalities that are complementary to a target guest molecule. The naphthalene unit can provide a rigid scaffold and a π-rich surface for binding aromatic guests.

Studies on the self-assembly of naphthalene diimide appended with amino acids have shown that a combination of hydrogen bonding, π-stacking, and hydrophobic interactions drives the formation of complex nanostructures like hydrogels. acs.orgnih.gov This demonstrates how the principles of self-assembly can be applied to naphthalene-containing molecules to create functional materials.

Host-Guest Chemistry Simulations involving Naphthalene Derivatives

Computational simulations are invaluable for studying the dynamics and thermodynamics of host-guest complexation. These simulations can provide insights into the binding affinity, selectivity, and the specific interactions that stabilize the host-guest complex. Cyclodextrins, with their hydrophobic inner cavity and hydrophilic exterior, are common hosts for hydrophobic guest molecules like naphthalene derivatives in aqueous solutions. thno.orgnih.gov The primary driving forces for the encapsulation of a naphthalene derivative within a cyclodextrin (B1172386) cavity are the hydrophobic effect and van der Waals interactions. thno.orgnih.gov

A relevant experimental study investigated the rhodium-catalyzed [2+2+2] cycloaddition of various alkynes, including 2-ethynyl-6-methoxynaphthalene, within a self-assembled supramolecular capsule. mdpi.com The encapsulation within the host cavity was found to alter the selectivity of the reaction, highlighting the influence of the host environment on chemical reactivity. mdpi.com Molecular modeling of such systems can help to rationalize these experimental observations by examining the conformation of the guest within the host cavity and the interactions between them.

Simulations can also be used to design novel host-guest systems. For example, a host molecule could be computationally designed to specifically recognize the methoxy and hydroxymethyl groups of this compound, leading to selective binding.

Conformational Analysis of Molecular Propellers

The term "molecular propeller" often refers to molecules with multiple aryl groups attached to a central atom or core, allowing for torsional motion of the aryl rings. While this compound itself is not a classic molecular propeller, the principle of conformational analysis is still highly relevant. The molecule possesses rotational freedom around the C1-C(methanol) bond and the C6-O(methoxy) bond.

Computational methods, such as DFT, can be used to calculate the potential energy surface for rotation around these bonds. This allows for the identification of the most stable conformers and the energy barriers between them. Understanding the conformational preferences of this compound is crucial for accurately modeling its interactions with other molecules and its role in larger assemblies. While specific studies on this molecule are lacking, conformational analyses of substituted cyclohexanes and other flexible molecules demonstrate the power of these computational techniques to elucidate the preferred three-dimensional structures of organic compounds. youtube.com

Applications in Advanced Materials Science and As Synthetic Intermediates

Role in Organic Electronics and Optoelectronic Materials

The conjugated aromatic system of the naphthalene (B1677914) core is a fundamental feature that suggests potential applications in organic electronics, where charge transport and light-emitting properties are paramount.

While the naphthalene moiety is a well-known component in organic electronic materials, specific research detailing the integration of (6-Methoxynaphthalen-1-yl)methanol into organic semiconductors or charge transport materials is not extensively documented in publicly available literature. Theoretical considerations suggest that its rigid, planar structure could be beneficial for molecular packing and electronic coupling in thin films. However, its isomer, (6-methoxynaphthalen-2-yl)methanol, is noted as a fluorescent probe that reacts with cytosolic proteins and is considered a building block for small molecule semiconductor synthesis. biosynth.comchemscene.com

As a functionalized naphthalene derivative, this compound is a potential building block for more complex molecules used in organic photo-electronic devices such as Organic Light-Emitting Diodes (OLEDs). chemscene.combldpharm.com The methoxy (B1213986) group can influence the electronic properties and solubility of resulting materials, while the methanol (B129727) group provides a site for further chemical modification. However, specific examples of its direct use in the synthesis of materials for these devices are not widely reported. Its isomer is categorized under materials for OLEDs and other optoelectronic applications. chemscene.com

Dye-sensitized solar cells (DSSCs) utilize organic dyes to absorb light and generate electrons. The efficiency of these cells is highly dependent on the molecular structure of the dye. Organic dyes often consist of a donor, a π-bridge, and an acceptor moiety. Naphthalene derivatives can serve as effective π-bridges due to their aromaticity. For instance, organic dyes incorporating an N-alkyl-attached 1,8-naphthalamide derivative have been synthesized and shown to achieve a power conversion efficiency of up to 7.1%. rsc.org While this demonstrates the potential of the naphthalene structure, there is no specific research available that documents the use of this compound as a component in DSSCs. The development of DSSC dyes is an active area of research, with various organic structures being explored to improve efficiency and stability. rsc.orgnih.gov

Intermediate in Polymer and Composite Material Synthesis

The bifunctional nature of this compound, featuring a reactive alcohol group and an aromatic ring suitable for electrophilic substitution, makes it a candidate as an intermediate for polymers and composites. The hydroxyl group can be used for creating polyester (B1180765) or polyurethane linkages. A structurally related monomer, 1,6-bis(methoxymethyl)naphthalen-2-ol, is utilized in the synthesis of hypercrosslinked poly(2-naphthol) networks, indicating the utility of naphthalene-based monomers in creating porous organic polymers. researchgate.net However, direct evidence of this compound being used for polymer or composite material synthesis is limited in current research.

Development of Advanced Coatings (e.g., Anticorrosion)

Currently, there is a lack of specific published research on the application of this compound in the development of advanced coatings, including for anticorrosion purposes. In theory, the naphthalene structure could impart hydrophobicity and barrier properties to a coating formulation.

Synthetic Intermediate for Complex Organic Molecules

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex organic structures, particularly in the pharmaceutical and potentially agrochemical industries.

Building Block for Pharmaceutical Intermediates

The methoxynaphthalene moiety is a common feature in a variety of pharmaceutically active compounds. This compound serves as a key starting material or intermediate in the synthesis of these molecules.

One of the most notable applications is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone . lookchem.comresearchgate.netgoogle.comgoogle.comchemicalbook.comgoogle.com Although many synthetic routes to Nabumetone start from the isomeric 6-methoxy-2-naphthaldehyde, the oxidation of this compound provides a direct pathway to the corresponding 1-naphthaldehyde. This aldehyde can then undergo condensation and reduction reactions to form the butanone side chain of Nabumetone. vulcanchem.com The reactivity of the primary alcohol in this compound allows for its conversion into a variety of functional groups, making it a valuable precursor for creating a library of pharmaceutical intermediates. vulcanchem.com For instance, esterification or etherification of the hydroxyl group can lead to derivatives with different pharmacokinetic properties. vulcanchem.com

Table 1: Reactivity of this compound in Pharmaceutical Intermediate Synthesis

Reaction TypeReagentProductSignificanceReference
OxidationPyridinium (B92312) chlorochromate (PCC)(6-Methoxynaphthalen-1-yl)methanalKey intermediate for condensation reactions vulcanchem.com
EsterificationAcyl chlorides(6-Methoxynaphthalen-1-yl)methyl estersPotential prodrugs or modified APIs vulcanchem.com
EtherificationAlkyl halides(6-Methoxynaphthalen-1-yl)methyl ethersModulation of solubility and bioavailability vulcanchem.com

The synthesis of other complex pharmaceutical agents often involves multi-step processes where a rigid scaffold like that of this compound can be systematically elaborated. Its derivatives have been investigated for potential anticancer activities. derpharmachemica.com

Precursor for Agrochemicals

The development of novel agrochemicals often leverages scaffolds that have shown biological activity in other areas. While direct evidence for the use of this compound in commercial agrochemicals is scarce, the general pesticidal properties of naphthalene derivatives suggest its potential as a precursor. nih.gov The synthesis of novel β-naphthol derivatives containing various heteroaryl groups has demonstrated promising insecticidal potentials. nih.gov The functional groups of this compound could be modified to introduce toxophoric moieties relevant to agrochemical activity. Further research in this area could lead to the development of new classes of pesticides or herbicides.

Future Research Directions and Emerging Paradigms for 6 Methoxynaphthalen 1 Yl Methanol

Stereoselective Synthesis and Chiral Applications

The creation of single-enantiomer chiral compounds is a cornerstone of modern chemistry, particularly in pharmacology and materials science. The development of methods for the stereoselective synthesis of (6-Methoxynaphthalen-1-yl)methanol is a crucial first step toward unlocking its chiral applications. The primary route to chiral this compound involves the asymmetric reduction of its corresponding ketone, 6-methoxy-1-naphthaldehyde.

Research in this area focuses on the use of chiral reducing agents or catalyst systems that can deliver a hydride to one face of the prochiral carbonyl group with high selectivity. This results in the formation of either the (R)- or (S)-enantiomer of the alcohol.

Once synthesized, these chiral alcohols are valuable building blocks for more complex chiral structures. A significant application lies in their use as precursors for chiral ligands in asymmetric catalysis. The naphthalene (B1677914) backbone provides a rigid and sterically defined scaffold. By converting the hydroxyl group into a coordinating moiety, such as a phosphine (B1218219), these molecules can bind to transition metals. The resulting metal complexes can create a chiral environment that influences the stereochemical outcome of a chemical reaction. researchgate.netmdpi.com Ligands based on binaphthyl scaffolds are well-established in promoting highly enantioselective reactions, and developing new, more easily accessible chiral backbones is an active area of research. nih.govrsc.org

Table 1: Potential Chiral Ligand Architectures from this compound and Their Applications

Ligand TypeDescriptionPotential Catalytic ApplicationMetal Center
Chiral Phosphines (e.g., Naphthyl-PHOS)The hydroxyl group is converted to a diphenylphosphine (B32561) group (-PPh2). The bulky naphthalene and phenyl groups create a defined chiral pocket.Asymmetric Hydrogenation, Cross-CouplingRhodium, Palladium, Iridium
Chiral Amino AlcoholsThe hydroxyl group is retained, and an amino group is introduced elsewhere on the scaffold. The two groups can coordinate in a bidentate fashion.Asymmetric Alkylation, Aldol (B89426) ReactionsZinc, Titanium, Copper
Chiral N-Heterocyclic Carbenes (NHCs)The alcohol is used as a synthetic handle to build an imidazolium (B1220033) salt precursor, which can be deprotonated to form a chiral NHC ligand.Metathesis, C-H ActivationRuthenium, Palladium, Silver acs.org
Chiral Phosphoric Acids (CPAs)Two chiral alcohol units are linked via a phosphate (B84403) bridge, analogous to BINOL-derived CPAs. mdpi.comBrønsted Acid Catalysis, Hydrogen Bonding CatalysisN/A (Organocatalyst)

Advanced Functionalization for Smart Materials

"Smart materials" are designed to respond to external stimuli, such as light, pH, or the presence of a specific chemical, in a controlled and predictable manner. The naphthalene core of this compound is inherently fluorescent, a property that is highly sensitive to its chemical environment. While unsubstituted naphthalene has low fluorescence, the presence of electron-donor and acceptor groups can significantly enhance its emission through an Intramolecular Charge Transfer (ICT) mechanism. researchgate.net The methoxy (B1213986) (-OCH3) and hydroxymethyl (-CH2OH) groups on the naphthalene ring provide this donor-acceptor character, making the molecule a promising fluorophore.

The hydroxyl group is a key site for advanced functionalization, allowing the molecule to be covalently linked into larger systems. For instance, it can be esterified or etherified to incorporate it into polymer chains or attach it to other functional molecules. This leads to the development of materials with tailored properties.

Key research directions include:

Fluorescent Chemosensors: By attaching a receptor unit to the molecule, it can be designed to selectively bind to specific ions or molecules. researchgate.netrsc.org This binding event alters the electronic structure and, consequently, the fluorescence emission (color or intensity), providing a detectable signal. rawdatalibrary.net

Light-Harvesting Systems: Naphthalene derivatives can act as antennas in artificial photosynthetic systems. rsc.org They absorb light energy and transfer it to other molecules through Förster Resonance Energy Transfer (FRET), a process critical for developing new solar energy technologies.

Photo-responsive Polymers: Integrating the naphthalenic unit into a polymer backbone can create materials that change their properties, such as solubility or conformation, upon exposure to UV light.

Table 2: Examples of Naphthalene-Based Smart Materials and Their Functionality

Material TypeFunctional PrincipleStimulusPotential Application
Ion SensorA receptor attached to the naphthalene fluorophore binds a target ion, causing a change in fluorescence. rsc.orgMetal Ions (e.g., Al³⁺)Environmental monitoring, biological imaging
Molecular ProbeThe fluorophore reacts with a target analyte, leading to a distinct fluorescence response. rawdatalibrary.netSmall Molecules (e.g., Hydrazine)Industrial safety, water quality testing
Artificial Light-Harvesting SystemThe naphthalene unit absorbs photons and transfers energy to an acceptor molecule via FRET. rsc.orgUV/Visible LightSolar cells, photocatalysis
Polymer with Photo-switchable PropertiesThe naphthalene moiety undergoes a photochemical reaction (e.g., dimerization) that alters the bulk properties of the polymer.UV LightData storage, controlled drug release

Integration into Hybrid Material Systems

Hybrid materials, which combine organic molecules with inorganic substrates, offer a way to merge the specific functions of organic chemistry with the robustness and high surface area of inorganic frameworks. The hydroxyl group of this compound is an ideal anchor for grafting the molecule onto the surface of inorganic oxides like silica (B1680970) (SiO₂) or titania (TiO₂).

A prominent strategy involves the functionalization of mesoporous silica nanoparticles (MSNs), which have highly ordered pores and vast surface areas. researchgate.netresearchgate.net The process typically involves modifying the silica surface with a linker molecule, which then reacts with the hydroxyl group of the naphthalenemethanol to form a stable covalent bond, such as a carbonate or ether linkage. mdpi.comnih.gov

This integration accomplishes several goals:

Prevents Aggregation: Isolating the fluorescent naphthalene units on a solid support prevents aggregation-induced quenching, where the molecules stack together and lose their ability to emit light.

Creates Stable Sensors: The resulting hybrid material is a solid-state sensor that is robust and easily separable from the medium it is testing. mdpi.comnih.gov

Develops Novel Adsorbents: The aromatic naphthalene rings can interact with pollutants like polycyclic aromatic hydrocarbons (PAHs) via π-π stacking, allowing the functionalized silica to act as a high-capacity adsorbent for water purification. researchgate.netkarolinum.cz

Table 3: Hybrid Material Systems Incorporating Naphthalene Derivatives

Inorganic SubstrateOrganic MoietyLinkage ChemistryApplicationReference
Spherical Silica Nanoparticles2-NaphthalenemethanolPropyl-carbonatePhosphorescence-based sensors mdpi.comnih.gov
Mesoporous Silica (SBA-15)Amine-functionalized NaphthaleneAmine-silane couplingAdsorption of naphthalene from water karolinum.cz
Mesoporous Silica Nanoparticles (MSNs)Cholesterol (for naphthalene removal)EsterificationAdsorption of naphthalene from water researchgate.net
Titanium Dioxide (TiO₂)This compoundDirect condensation or linker-assistedPhotocatalysis, dye-sensitized solar cellsHypothetical

Exploration of Bio-Inspired Architectures

Nature provides a vast library of sophisticated molecular and macroscopic designs. The field of bio-inspired materials seeks to learn from and adapt these designs to create new technologies. nih.gov Rather than simply mimicking nature, a "nature-inspired" approach aims to understand the fundamental principles behind a biological function and apply them in a new context. umich.edu

This compound can be a component in such architectures in several ways:

Bio-templated Structures: The intricate, light-manipulating nanostructures found on butterfly wings can be used as templates. umich.edu By coating these templates with an inorganic material and then incorporating a photosensitive molecule like this compound, it may be possible to create highly efficient photocatalytic surfaces.

Mimicking Natural Energy Conversion: In nature, quinones—which are also aromatic compounds—are essential for electron transport in respiration and photosynthesis. researchgate.net By analogy, polymers and materials derived from naphthalene derivatives are being explored for their redox activity in organic batteries and energy storage systems.

Self-Assembling Systems: Inspired by how proteins fold or lipids form membranes, research can explore how derivatives of this compound can be designed to self-assemble into ordered structures like micelles, vesicles, or fibers, creating novel materials with emergent properties.

Catalytic Applications of this compound Derivatives

Beyond its role in forming chiral ligands for metal catalysts, derivatives of this compound have potential as organocatalysts. Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. nih.gov This approach is often cheaper, less toxic, and more sustainable than traditional metal-based catalysis.

Future research could explore several avenues:

Brønsted Acid/Base Catalysis: By functionalizing the naphthalene ring with acidic (e.g., sulfonic acid) or basic (e.g., amine) groups, the molecule could catalyze reactions like aldol or Michael additions. The bulky naphthalene scaffold would provide a specific steric environment, potentially influencing the stereoselectivity of the reaction.

Hydrogen Bond Catalysis: Derivatives with hydrogen-bond-donating groups, such as thioureas or amides, could be synthesized. These groups can activate substrates and control their orientation, enabling highly selective transformations.

Precursors to N-Heterocyclic Carbenes (NHCs): As mentioned in section 8.1, the alcohol can be a synthetic handle to create precursors for NHC catalysts. NHCs are versatile organocatalysts used in a wide range of reactions. acs.org

Combination with Biocatalysis: New derivatives could be designed to operate as artificial cofactors within an enzyme. nih.gov The protein host would provide a precisely defined chiral pocket, while the naphthalene-based cofactor would perform the chemical transformation, merging the advantages of both enzymatic and organocatalysis.

Table 4: Potential Catalytic Roles of this compound Derivatives

Catalysis TypeDerivative StructureMechanism of ActionExample Reaction
Asymmetric Metal CatalysisChiral phosphine or amine ligandForms a chiral metal complex that directs the stereochemical outcome. nih.govEnantioselective C-H functionalization
Organocatalysis (Brønsted Acid)Sulfonic acid derivativeProtonates a substrate to activate it towards nucleophilic attack.Friedel-Crafts alkylation
Organocatalysis (Enamine/Iminium)Secondary amine derivative (e.g., Proline-inspired) nih.govForms a transient enamine or iminium ion with a carbonyl substrate.Asymmetric Aldol/Mannich reactions
Biocatalysis (Artificial Cofactor)Redox-active naphthalene derivative embedded in an enzyme. nih.govPerforms a chemical step (e.g., oxidation/reduction) within the enzyme's active site.Enantioselective bio-reduction

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6-Methoxynaphthalen-1-yl)methanol?

  • Methodological Answer : A typical synthesis involves reducing a ketone precursor, such as (6-methoxynaphthalen-1-yl)ketone, using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) or ethanol. For example, thionyl chloride (SOCl₂) can activate hydroxyl groups in intermediates, as demonstrated in the synthesis of structurally similar alcohols . Alternative routes include Grignard reactions or catalytic hydrogenation of aldehydes. Purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is standard for structural determination. Key steps include:

  • Growing high-quality crystals via slow evaporation in solvents like dichloromethane/hexane.
  • Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.
  • Refinement of positional and displacement parameters, with attention to hydrogen bonding (e.g., O–H···O interactions) .
  • Validation using tools like PLATON to check for missed symmetry or twinning.

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.
  • Disposal : Neutralize with dilute acetic acid before incineration by licensed waste handlers .

Advanced Research Questions

Q. How can researchers optimize synthetic yield in multi-step reactions?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., ketone reduction).
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalysis : Employ transition metals (e.g., Pd/C for hydrogenation) to reduce side products.
  • Scale-Up Considerations : Batch reactors with controlled temperature (±2°C) improve reproducibility .

Q. How to address discrepancies in spectroscopic data (e.g., NMR, IR) between batches?

  • Methodological Answer :

  • Purity Check : Use GC-MS or elemental analysis to confirm >95% purity.
  • Solvent Artifacts : Ensure deuterated solvents (CDCl₃, DMSO-d₆) are anhydrous.
  • Dynamic Effects : Variable-temperature NMR resolves rotational isomers in methoxy groups.
  • Comparative Databases : Cross-reference with published spectra in Reaxys or SciFinder .

Q. What strategies resolve contradictions in toxicological data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Use OECD guidelines (e.g., Test No. 423) to standardize acute toxicity assays.
  • Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., naphthoquinones) that may explain variability.
  • Species-Specific Models : Compare rodent data with in vitro human hepatocyte assays to assess relevance .

Environmental and Applied Research

Q. What are the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • Biodegradation Assays : Conduct OECD 301B tests to measure BOD/COD ratios in activated sludge.
  • Photolysis Studies : Exclude to UV-Vis light (λ = 254–365 nm) and monitor by HPLC for byproducts.
  • QSAR Modeling : Predict bioaccumulation (log P ~3.5) using EPI Suite, validated with experimental log Kow .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Scaffold Modifications : Introduce substituents (e.g., halogens, alkyl chains) at the naphthalene 2- or 4-positions.
  • Biological Assays : Test antimicrobial activity via MIC assays against S. aureus and E. coli.
  • Computational Modeling : Dock derivatives into cytochrome P450 (CYP3A4) using AutoDock Vina to predict metabolic stability .

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